molecular formula C17H15NO4S3 B3015355 methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034459-25-9

methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B3015355
CAS No.: 2034459-25-9
M. Wt: 393.49
InChI Key: WXGNTYCUXMZNTI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Mechanism of Action

Preparation Methods

The synthesis of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate include other thiophene derivatives such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene ring system but differ in their specific substituents and applications. .

Properties

IUPAC Name

methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNTYCUXMZNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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